STAT3 Activation Potency: Direct Comparison of N1-[3-(2-QUINOXALINYL)PHENYL]ACETAMIDE and 2-Chloro Analog
In a cell-based high-throughput counterscreen for STAT1 activators, the title compound demonstrated negligible STAT3 activation with an EC50 > 55.7 µM [1]. This is in contrast to its 2-chloro analog, 2-chloro-N-(3-quinoxalin-2-ylphenyl)acetamide, which showed no significant activity against DDIT3 (IC50 > 10,000 nM) [2]. The data suggest a class-wide trend of weak target engagement, with the title compound being marginally differentiated by its specific, albeit extremely weak, assay signal for STAT3.
| Evidence Dimension | STAT3 activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 > 55,700 nM (equivalent to >55.7 µM) |
| Comparator Or Baseline | 2-chloro-N-(3-quinoxalin-2-ylphenyl)acetamide: IC50 > 10,000 nM against DDIT3 (different target, comparable assay format) |
| Quantified Difference | Both compounds display >10 µM potency; title compound's weak STAT3 signal is target-specific but not potency-differentiated. |
| Conditions | Cell-based high-throughput assay; STAT3 activation measured via luminescence. Source: PubChem BioAssay AID 1404 (Title Compound) and AID 2841 (Comparator). |
Why This Matters
For researchers seeking STAT3 pathway probes, even a weak EC50 may provide a starting scaffold, but the compound's potency is insufficient for cellular studies without extensive optimization, limiting its procurement value relative to more potent quinoxaline-based STAT3 inhibitors.
- [1] PubChem BioAssay AID 1404. Dose response counterscreen for STAT1 activators: cell-based HTS to measure STAT3 activation. EC50 > 55700 nM for BDBM43659. View Source
- [2] BindingDB Entry BDBM67818, Affinity Data for DNA damage-inducible transcript 3 protein (Mouse). IC50 > 1.00E+4 nM. Emory University MLSCN Assay. View Source
